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molecular formula C8H6F3N3 B1441326 1-(Azidomethyl)-4-(trifluoromethyl)benzene CAS No. 222716-19-0

1-(Azidomethyl)-4-(trifluoromethyl)benzene

Cat. No. B1441326
M. Wt: 201.15 g/mol
InChI Key: VXPXDERWYBSJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648069B2

Procedure details

Sodium azide (2.30 g, 35.4 mmol) was added to a solution of 4-(trifluoromethyl)benzyl bromide (4.26 g, 17.8 mmol) dissolved in dimethyl sulfoxide (15 mL) and stirred at ambient temperature overnight. The mixture was diluted with ethyl acetate, washed with water and brine, and dried over sodium sulfate. After filtration, the solvent was removed under reduced pressure to afford the title compound. The crude product was used in the next step without further characterization.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[F:5][C:6]([F:16])([F:15])[C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1>CS(C)=O.C(OCC)(=O)C>[N:1]([CH2:11][C:10]1[CH:9]=[CH:8][C:7]([C:6]([F:5])([F:15])[F:16])=[CH:14][CH:13]=1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
4.26 g
Type
reactant
Smiles
FC(C1=CC=C(CBr)C=C1)(F)F
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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